
Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride
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Overview
Description
Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride: is a chemical compound that belongs to the class of heterocyclic organic compounds. It is characterized by a naphthyridine ring system that is fully hydrogenated, resulting in an octahydro structure. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride typically involves the hydrogenation of 1,5-naphthyridine. This process can be carried out using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is as follows:
1,5-naphthyridine+H2Pd or Pt catalystOctahydro-1,5-naphthyridin-2(1H)-one
The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt:
Octahydro-1,5-naphthyridin-2(1H)-one+HCl→Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and robust catalysts ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine derivatives.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products Formed
Oxidation: Naphthyridine derivatives with varying degrees of oxidation.
Reduction: More saturated naphthyridine derivatives.
Substitution: Substituted naphthyridine compounds with different functional groups.
Scientific Research Applications
Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: The parent compound, which is less hydrogenated.
Hexahydro-1,5-naphthyridin-2(1H)-one: A partially hydrogenated derivative.
Decahydro-1,5-naphthyridin-2(1H)-one: A more fully hydrogenated derivative.
Uniqueness
Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride is unique due to its fully hydrogenated naphthyridine ring system, which imparts distinct chemical and physical properties. Its hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications.
Biological Activity
Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride is a derivative of the naphthyridine family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique chemical structure, which contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1823898-41-4
- Molecular Formula : C8H15ClN2O
- Molecular Weight : 190.67 g/mol
- Purity : 97%
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. In particular, studies have shown that related compounds possess activity against various bacterial strains and fungi. For instance, certain naphthyridine derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
This compound and its analogs have been investigated for their anticancer potential. In vitro studies reveal that these compounds can induce apoptosis in cancer cell lines such as HeLa and HL-60 through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. It has shown the ability to inhibit the production of pro-inflammatory cytokines in various models, suggesting a potential application in treating inflammatory diseases .
The biological effects of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : These compounds may affect signaling pathways related to cell survival and apoptosis.
- Interaction with DNA : Some naphthyridine derivatives exhibit DNA-binding properties that can lead to cytotoxic effects in rapidly dividing cells.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various naphthyridine derivatives against a panel of bacteria and fungi. The results indicated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Study 2: Anticancer Activity
In a recent investigation, this compound was tested for its ability to induce apoptosis in human leukemia cells. The study reported that the compound triggered cell cycle arrest at the G0/G1 phase and promoted apoptosis through mitochondrial pathways .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing Octahydro-1,5-naphthyridin-2(1H)-one and its derivatives?
- Methodological Answer : The compound can be synthesized via halogenation, oxidation, or hydrolysis of precursor naphthyridine derivatives. For example:
- Oxidation : 3-Methyl-1,5-naphthyridine (4) reacts with Na₂Cr₂O₇ in 3M H₂SO₄ at 100°C for 12 hours to yield 3-methyl-1,5-naphthyridin-2(1H)-one (5) with a 25% yield after substrate recovery .
- Hydrolysis : 4-Chloro-1,5-naphthyridin-2-amine (8, R=Cl) undergoes hydrolysis in H₂O/H₂SO₄ with NaNO₂ to produce 4-chloro-1,5-naphthyridin-2(1H)-one (9, R=Cl) at 5% yield .
- Halogenation : Direct bromination of 1,5-naphthyridin-2(1H)-one in water yields 3-bromo-1,5-naphthyridin-2(1H)-one at 71% efficiency .
Q. How is the tautomeric behavior of hydroxy-substituted 1,5-naphthyridines characterized?
- Methodological Answer : Tautomerism is confirmed via ionization constants, infrared (IR), and ultraviolet (UV) spectral analysis. For instance, hydroxy-1,5-naphthyridines (e.g., 1,5-naphthyridin-2-ol) predominantly exist as 1,5-naphthyridin-2(1H)-one due to keto-enol tautomerism. Theoretical calculations are less reliable compared to empirical spectral data .
Q. What analytical techniques are critical for structural elucidation of naphthyridinones?
- Methodological Answer :
- Mass Spectrometry (MS) : Used to differentiate isomeric naphthyridinones by fragmentation patterns .
- UV/Vis Spectroscopy : λmax values (e.g., 202 nm for Octodrine hydrochloride) help confirm conjugation and electronic transitions .
- Infrared Spectroscopy : Identifies functional groups like carbonyl (C=O) in tautomeric forms .
Advanced Research Questions
Q. How do reaction conditions influence the yield and selectivity of halogenation in naphthyridinone synthesis?
- Methodological Answer : Yields vary with temperature, solvent, and reagent stoichiometry. For example:
- Bromination in aqueous media at "warm" temperatures achieves 71% yield , while nitrosation in H₂SO₄ at 0–100°C yields only 5% due to competing side reactions .
- Key Variables : Optimize pH (e.g., acidic for bromination), reaction time, and substrate solubility. Contradictory yields (25% vs. 5%) highlight the need for kinetic vs. thermodynamic control studies .
Q. What strategies address low yields in the preparation of tautomeric naphthyridinones?
- Methodological Answer :
- Catalytic Optimization : Use transition metals (e.g., Cu, Fe) to accelerate oxidation steps. Metal complexes of naphthyridinones have been studied for catalytic potential .
- Protecting Groups : Introduce temporary groups (e.g., methyl) to stabilize intermediates during halogenation or hydrolysis .
- Alternative Routes : Primary synthesis via cyclization or multi-component reactions may bypass low-yield steps .
Q. How are naphthyridinones evaluated for biological activity, such as antitubercular effects?
- Methodological Answer :
- In Silico Studies : Molecular docking and QSAR models predict binding affinity to Mycobacterium tuberculosis targets (e.g., enoyl-ACP reductase) .
- In Vitro Assays : Minimum inhibitory concentration (MIC) testing against H37Rv strains. For example, 1,5-naphthyridin-2(1H)-one pendent triazoles show promising activity in recent studies .
- Mechanistic Probes : Fluorescence-based assays or radiolabeled analogs track cellular uptake and target engagement .
Q. What experimental approaches resolve discrepancies in spectral data for tautomeric forms?
- Methodological Answer :
- Variable-Temperature NMR : Monitors tautomeric equilibrium shifts (e.g., keto vs. enol) at different temperatures .
- Isotopic Labeling : Deuterium exchange experiments (e.g., D₂O) identify labile protons in enolic forms .
- Cross-Validation : Compare IR, UV, and MS data with computational simulations (DFT) to reconcile contradictions .
Q. Data Contradiction Analysis
- Example : Conflicting yields (25% vs. 5%) in oxidation vs. hydrolysis routes suggest:
- Hypothesis : Competing degradation pathways (e.g., over-oxidation) or solvent effects (H₂SO₄ vs. H₂O).
- Resolution : Kinetic profiling (time-course studies) and solvent screening (e.g., DMF vs. aqueous) to identify optimal conditions.
Properties
Molecular Formula |
C8H15ClN2O |
---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-1,5-naphthyridin-2-one;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8-4-3-6-7(10-8)2-1-5-9-6;/h6-7,9H,1-5H2,(H,10,11);1H |
InChI Key |
FQXZNEUYHXOZTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CCC(=O)N2)NC1.Cl |
Origin of Product |
United States |
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